5-Amino-2-fluoro-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide: is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction may produce various amines .
Scientific Research Applications
5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluorobenzonitrile: Another fluorinated aromatic compound with similar chemical properties.
2-Fluoro-N’-hydroxybenzene-1-carboximidamide: A structurally related compound with comparable reactivity.
Uniqueness
5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H8FN3O |
---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-amino-2-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8FN3O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
OGTOWKUXEWTHBQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)/C(=N/O)/N)F |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=NO)N)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.